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Compound of Interest

Compound Name: 2-Chloro-4-methylthiazole

Cat. No.: B1304918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 2-Chloro-4-methylthiazole. The information detailed herein is

essential for the structural elucidation, identification, and quality control of this compound in

research and development settings, particularly within the pharmaceutical and agrochemical

industries. This document presents a summary of expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols for acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Chloro-4-methylthiazole. It

is important to note that while extensive searches have been conducted, specific

experimentally determined raw data is not consistently available in publicly accessible domains.

Therefore, the data presented is a combination of referenced information and predicted values

based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.9 - 7.2 Singlet 1H H-5 (thiazole ring)

~2.4 - 2.6 Singlet 3H -CH₃ (methyl group)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~150 - 155 C-2 (carbon bearing chlorine)

~148 - 152 C-4 (carbon bearing methyl group)

~115 - 120 C-5 (methine carbon)

~17 - 20 -CH₃ (methyl carbon)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium
=C-H stretch

(aromatic/heteroaromatic)

~2950 - 2850 Medium C-H stretch (methyl group)

~1600 - 1550 Medium-Strong C=N stretch (thiazole ring)

~1500 - 1400 Medium-Strong C=C stretch (thiazole ring)

~1100 - 1000 Medium C-N stretch

~800 - 700 Strong C-Cl stretch

Data obtained from a film on a Bruker IFS 85 FT-IR spectrometer.[1]
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Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

133/135 High
[M]⁺ (Molecular ion peak with

isotopic pattern for Cl)

98 Medium [M - Cl]⁺

71 Medium [M - Cl - HCN]⁺

58 High [C₃H₄S]⁺

Molecular Formula: C₄H₄ClNS.[1] Molecular Weight: 133.60 g/mol .[1] The presence of a

chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third

of the molecular ion peak.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above. These protocols are based on standard practices for the analysis of

heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Chloro-4-methylthiazole is dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz or higher field NMR

spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are

co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument,

typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify

the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a

relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common

parameters. Several hundred to several thousand scans may be required to obtain a
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spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C

isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A thin film of neat liquid 2-Chloro-4-methylthiazole is prepared

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a

solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed

in a liquid cell.

Data Acquisition: The FT-IR spectrum is recorded using a Fourier-Transform Infrared

spectrometer. A background spectrum of the clean salt plates (or the solvent) is first

acquired. The sample is then placed in the beam path, and the sample spectrum is recorded.

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹. The

data is presented in the transmittance or absorbance mode over the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-

MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate

is injected into the GC.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that shows the relative intensity of each ion fragment.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Chloro-4-methylthiazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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